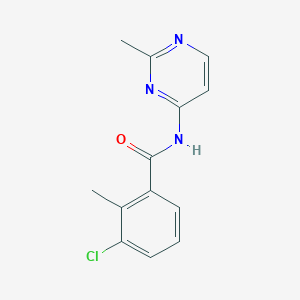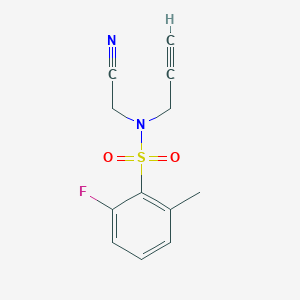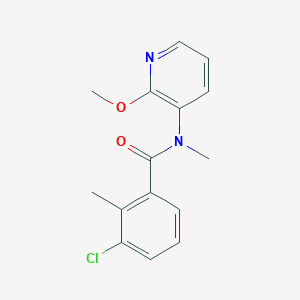
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound is also known as CMY-1, and it belongs to the class of benzamides.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide involves the inhibition of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. This inhibition leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the suppression of oncogenes. Additionally, this compound has been shown to inhibit NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB leads to the suppression of inflammation and immune response. Furthermore, 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide has been shown to inhibit PDEs, which are enzymes that regulate cyclic nucleotide signaling pathways. Inhibition of PDEs leads to the activation of cyclic nucleotide signaling pathways, which results in the relaxation of smooth muscle cells and the inhibition of platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide have been extensively studied in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and immune response in animal models of inflammatory diseases, and improve cognitive function in animal models of neurological disorders. Additionally, this compound has been shown to have a low toxicity profile and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide in lab experiments include its potent activity against various enzymes and proteins, its low toxicity profile, and its good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research on 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide. These include:
1. Further optimization of the synthesis method to improve the yield and reduce the cost of the compound.
2. Development of new analogs of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide with improved potency and selectivity against specific enzymes and proteins.
3. Preclinical and clinical studies to evaluate the safety and efficacy of this compound in various diseases, such as cancer, inflammation, and neurological disorders.
4. Investigation of the molecular mechanisms underlying the therapeutic effects of this compound, including its effects on gene expression, signaling pathways, and cellular processes.
5. Development of new formulations and delivery methods for this compound to improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-amino-4-methylpyrimidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide as a white crystalline solid with a melting point of 212-214°C.
Aplicaciones Científicas De Investigación
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of several enzymes and proteins that are involved in the pathogenesis of these diseases, such as histone deacetylases (HDACs), nuclear factor kappa B (NF-κB), and phosphodiesterases (PDEs).
Propiedades
IUPAC Name |
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-10(4-3-5-11(8)14)13(18)17-12-6-7-15-9(2)16-12/h3-7H,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQFXHNZYGGYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)

![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)

![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)

![N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)
![Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate](/img/structure/B6625218.png)



![2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625263.png)